molecular formula C11H9ClN2 B12975038 5-Chloro-2-phenylpyridin-3-amine

5-Chloro-2-phenylpyridin-3-amine

Cat. No.: B12975038
M. Wt: 204.65 g/mol
InChI Key: CYNXSINOEZMDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-phenylpyridin-3-amine is a pyridine derivative featuring a chlorine atom at the 5-position and a phenyl group at the 2-position of the pyridine ring. Pyridine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and insecticidal properties .

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-2-phenylpyridin-3-amine

InChI

InChI=1S/C11H9ClN2/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H,13H2

InChI Key

CYNXSINOEZMDNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenylpyridin-3-amine typically involves the reaction of 2-phenylpyridine with chlorinating agents under controlled conditions. One common method is the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the pyridine ring.

Industrial Production Methods: On an industrial scale, the production of 5-Chloro-2-phenylpyridin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

5-Chloro-2-phenylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and properties of 5-Chloro-2-phenylpyridin-3-amine and its analogues:

Compound Name Substituents Key Properties/Interactions Applications/Notes
5-Chloro-2-phenylpyridin-3-amine Cl at C5, Ph at C2 Enhanced π-π stacking, moderate lipophilicity Potential drug intermediate; structural motifs similar to bioactive pyridines
3-Chloropyridin-2-amine Cl at C3 Intermolecular N–H⋯N H-bonds; Cl⋯Cl contacts (3.278 Å) By-product in chlorantraniliprole (insecticide) synthesis
5-Chloro-3-iodopyridin-2-amine Cl at C5, I at C3 High polarizability; iodine as a leaving group Suzuki cross-coupling reactions
2-Chloro-5-fluoropyridin-3-amine Cl at C2, F at C5 Electronegative F enhances metabolic stability Research use in medicinal chemistry
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine Cl at C3, CF₃ at C5, N-methyl Strong electron-withdrawing CF₃ group; increased lipophilicity Agrochemical intermediates
5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine Cl at C5, trimethylsilyl-ethynyl at C3 Bulky silyl group; steric hindrance Building block for organometallic synthesis

Biological Activity

5-Chloro-2-phenylpyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, comparative analyses with similar compounds, and potential therapeutic applications.

Chemical Structure and Properties

5-Chloro-2-phenylpyridin-3-amine features a chlorine atom at the 5th position and a phenyl group at the 2nd position of the pyridine ring. Its molecular formula is C11H9ClNC_{11}H_{9}ClN, which contributes to its unique chemical reactivity and biological interactions. The structural characteristics allow for specific binding to molecular targets, influencing enzymatic activities and metabolic pathways.

Antimicrobial Activity

Research indicates that 5-Chloro-2-phenylpyridin-3-amine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced viability in cancer cell lines.

The biological activity of 5-Chloro-2-phenylpyridin-3-amine is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for cancer cell proliferation and survival.
  • Receptor Modulation : It may bind to receptors that play a role in cell signaling, affecting downstream pathways involved in cell growth and differentiation.
  • Metabolic Pathway Interference : By modulating metabolic pathways, it can lead to altered levels of key metabolites, impacting cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5-Chloro-2-phenylpyridin-3-amine, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesSimilarity Index
2-Chloro-5-phenylpyridin-3-amineChlorine at position 2 and phenyl group at position 50.85
5-Chloro-3-phenylpyridin-2-amineChlorine at position 5 and phenyl group at position 30.79
2-PhenylpyridineLacks chlorine substitution but retains phenyl group0.76

The positioning of substituents on the pyridine ring imparts distinct reactivity profiles and selectivity in biological interactions, highlighting the potential advantages of using 5-Chloro-2-phenylpyridin-3-amine over its analogs.

Case Studies

Several case studies have explored the efficacy of this compound:

  • In Vitro Studies : A series of experiments demonstrated that treatment with varying concentrations of 5-Chloro-2-phenylpyridin-3-amine led to significant reductions in cell viability across multiple cancer cell lines, including breast and lung cancers.
  • Animal Models : In vivo studies using murine models showed promising results where administration of the compound resulted in tumor size reduction compared to control groups.

Future Research Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of 5-Chloro-2-phenylpyridin-3-amine. Key areas include:

  • Detailed Mechanistic Studies : Investigating specific pathways affected by the compound.
  • Synergistic Effects : Exploring potential combinations with other therapeutic agents to enhance efficacy.
  • Toxicological Assessments : Evaluating safety profiles in various biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.